molecular formula C17H26N4O5S B4165685 ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B4165685
M. Wt: 398.5 g/mol
InChI Key: OIOUHZGFFLQQTA-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonamide group, and an ester linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-phenylglycine with dimethylaminosulfonyl chloride to form N-[(dimethylamino)sulfonyl]-N-phenylglycine. This intermediate is then reacted with ethyl piperazinecarboxylate under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: This compound shares the dimethylamino group and ester linkage but lacks the sulfonamide and piperazine components.

    N-Phenylglycine: Similar in structure but without the sulfonamide and ester groups.

    Piperazine derivatives: Compounds with the piperazine ring but different substituents.

Uniqueness

Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as a bioactive molecule, while the piperazine ring provides structural rigidity and binding affinity.

Properties

IUPAC Name

ethyl 4-[2-[N-(dimethylsulfamoyl)anilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-4-26-17(23)20-12-10-19(11-13-20)16(22)14-21(27(24,25)18(2)3)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOUHZGFFLQQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE

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